

7-Ethoxyrosmanol: A Reference Standard for Phytochemical Analysis

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Compound of Interest		
Compound Name:	7-Ethoxyrosmanol	
Cat. No.:	B2580148	Get Quote

Application Note

Introduction

7-Ethoxyrosmanol is a phenolic diterpene found in various plant species, including Salvia chamelaeagnea and Hyptis dilatata.[1] As a distinct phytochemical with potential biological activities, including antioxidant and antitumor effects, it is a valuable compound for natural product research and drug development.[2] High-purity **7-Ethoxyrosmanol** serves as an essential reference standard for the accurate identification and quantification of this analyte in complex plant extracts and formulated products. This document outlines the applications and protocols for using **7-Ethoxyrosmanol** as a standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Applications

- Quality Control of Raw Materials: 7-Ethoxyrosmanol can be used as a marker compound to standardize herbal extracts and ensure batch-to-batch consistency.
- Pharmacokinetic Studies: Accurate quantification of 7-Ethoxyrosmanol in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
- Stability Testing: As a reference standard, it is used to assess the degradation of 7-Ethoxyrosmanol in various formulations and storage conditions.



 Phytochemical Profiling: It aids in the comprehensive analysis of plant metabolomes, allowing for the precise identification of 7-Ethoxyrosmanol within a complex mixture of compounds.

Physicochemical Properties of 7-Ethoxyrosmanol

Property	Value
Molecular Formula	C22H32O5
Molecular Weight	376.49 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, acetonitrile, DMSO

Chromatographic Method Validation Parameters (Example Data)

The following tables present example data for the validation of an HPLC method for the quantification of **7-Ethoxyrosmanol**. These values are representative of typical performance for such an assay.

Table 1: Linearity

Concentration Range (μg/mL)	Calibration Equation	Correlation Coefficient (R²)
1 - 200	y = 4587.3x + 1234.5	0.9995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (μg/mL)
Limit of Detection (LOD)	0.15
Limit of Quantification (LOQ)	0.45



Table 3: Precision

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)
10	1.8	2.5
50	1.5	2.1
150	1.2	1.9

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Measured Concentration (μg/mL)	Recovery (%)	RSD (%) (n=3)
25	24.5	98.0	1.7
75	73.8	98.4	1.4
125	126.5	101.2	1.1

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a stock solution and a series of calibration standards of **7-Ethoxyrosmanol**.

Materials:

- 7-Ethoxyrosmanol reference standard
- HPLC-grade methanol
- Volumetric flasks (10 mL, 25 mL, 50 mL)
- Analytical balance



Pipettes

Procedure:

- Stock Solution (1000 μg/mL):
 - 1. Accurately weigh 10 mg of **7-Ethoxyrosmanol** reference standard.
 - 2. Transfer the weighed standard to a 10 mL volumetric flask.
 - 3. Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.
 - 4. Mix thoroughly by inversion. This is the stock solution.
- Working Standard Solutions:
 - 1. Prepare a series of working standard solutions by diluting the stock solution with methanol. For example, to prepare a 100 μ g/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
 - 2. Prepare a calibration curve by creating a series of dilutions from the working standard solution (e.g., 1, 5, 10, 25, 50, 100, 150, 200 μg/mL).

Protocol 2: Sample Preparation from Plant Material

Objective: To extract **7-Ethoxyrosmanol** from a plant matrix for HPLC analysis.

Materials:

- Dried and powdered plant material (e.g., Salvia leaves)
- Methanol
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 μm)



Procedure:

- Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
- Add 10 mL of methanol to the tube.
- Vortex the mixture for 1 minute.
- Place the tube in an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- The sample is now ready for HPLC analysis.

Protocol 3: HPLC Method for Quantification of 7-Ethoxyrosmanol

Objective: To quantify the amount of **7-Ethoxyrosmanol** in a sample using HPLC.

Instrumentation:

- HPLC system with a UV or DAD detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μm)
- Data acquisition and processing software

Chromatographic Conditions:



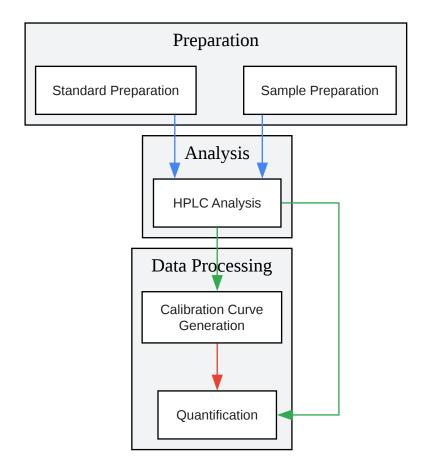
Parameter	Condition
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile
Gradient	0-20 min, 30-70% B; 20-25 min, 70-90% B; 25- 30 min, 90% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm
Injection Volume	10 μL

Procedure:

- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
- Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- Identify the **7-Ethoxyrosmanol** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of 7-Ethoxyrosmanol in the sample by using the calibration curve generated from the standard solutions.

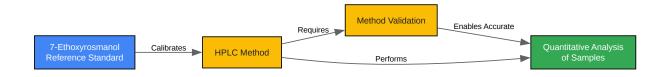
Visualizations





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Caption: Experimental workflow for phytochemical analysis.



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Caption: Role of the standard in quantitative analysis.

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References

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